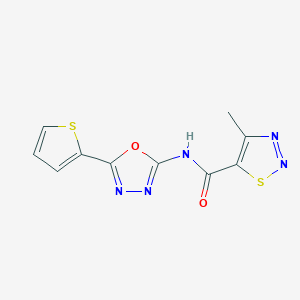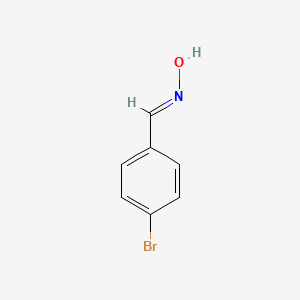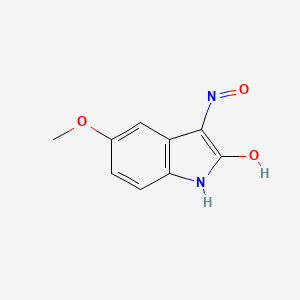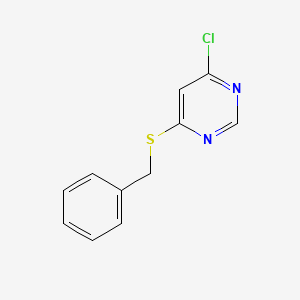
3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one” is a pyridinone derivative with a bromoacetyl and a trifluoromethyl group attached. Pyridinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the elements are carbon and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would consist of a six-membered ring (the pyridinone) with a bromoacetyl group attached at the 3-position and a trifluoromethyl group at the 6-position .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, bromoacetyl compounds are known to be versatile building blocks in the preparation of various heterocyclic systems . The bromine atom in the bromoacetyl group is a good leaving group, making it reactive towards nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, bromoacetyl compounds are reactive due to the presence of the bromine atom .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Applications of Brominated Compounds
Brominated Flame Retardants : Studies on brominated compounds, such as 2,4,6-tribromophenol, have highlighted their environmental presence and toxicological effects. These compounds are used as intermediates in the synthesis of flame retardants and can degrade into various environmental pollutants. The review by Koch and Sures (2018) discusses the concentrations, toxicokinetics, toxicodynamics, and current knowledge gaps regarding these chemicals, emphasizing the need for future research due to their ubiquity and persistence in the environment (Koch & Sures, 2018).
Synthetic Applications and Biological Activity
1,4-Dihydropyridines (DHPs) : The significance of 1,4-dihydropyridines in synthetic organic chemistry and their presence in biological applications is well-documented. These compounds serve as key scaffolds in pharmaceuticals due to their biological relevance. A literature review by Sohal (2021) covers recent methodologies for synthesizing bioactive 1,4-dihydropyridines, highlighting the Hantzsch Condensation reaction as a prevalent method. This review suggests that modifications to the 1,4-DHPs structure can lead to the development of new biologically active compounds (Sohal, 2021).
Role of Trifluoromethyl Groups in Drug Design
Trifluoromethyl Substituents in Antitubercular Agents : The inclusion of trifluoromethyl groups in drug molecules, particularly antitubercular agents, is noted for improving pharmacodynamic and pharmacokinetic properties. Thomas (1969) reviewed the development of trifluoromethyl-containing antitubercular agents, highlighting the group's role in enhancing drug potency and providing insights into future design considerations for incorporating fluorinated groups into antitubercular scaffolds (Thomas, 1969).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-bromoacetyl)-6-(trifluoromethyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-3-5(14)4-1-2-6(8(10,11)12)13-7(4)15/h1-2H,3H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESGIORATZLCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000931-76-9 |
Source


|
| Record name | 3-(2-bromoacetyl)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-tert-butyl-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B6588094.png)

![3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6588123.png)



![(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)

![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)

